m-PEG11-OH
Description
Undecaethylene glycol monomethyl ether (CAS 114740-40-8) is a polyether compound characterized by an 11-unit ethylene glycol backbone terminated by a methyl ether group. Its molecular formula is C₂₃H₄₈O₁₂, with a molecular weight of 516.62 g/mol . This structure imparts amphiphilic properties, combining hydrophilic ethylene oxide units with a hydrophobic methyl terminus. Such characteristics make it valuable in pharmaceutical formulations, surfactant systems, and biomedical research, particularly in drug conjugation and nanoparticle stabilization . Unlike shorter-chain glycol ethers, its extended ethylene oxide chain enhances water solubility and reduces volatility, contributing to safer handling profiles .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares undecaethylene glycol monomethyl ether with analogous glycol monomethyl ethers:
Toxicity Profiles
- Ethylene glycol monomethyl ether (EGME): Causes testicular atrophy, hematopoietic toxicity, and teratogenicity in animal studies. Occupational exposure limits (OELs) are strictly regulated due to reproductive risks .
- Propylene glycol monomethyl ether (PGME): Exhibits lower systemic toxicity; primary hazards include mild respiratory irritation and transient CNS effects .
- Long-chain derivatives (e.g., undecaethylene): Reduced absorption and metabolism due to higher molecular weight, leading to minimal acute toxicity. No significant reproductive or developmental hazards reported .
Key Research Findings
- Metabolism and Disposition: Shorter-chain glycol ethers (EGME, PGME) are rapidly absorbed and metabolized to alkoxyacetic acids, which mediate toxicity. In contrast, undecaethylene glycol monomethyl ether undergoes minimal metabolic breakdown, excreted largely unchanged via kidneys .
- Thermodynamic Behavior: Increasing ethylene oxide units correlate with higher cloud points (e.g., undecaethylene: ~85°C vs. EGME: 124°C), influencing formulation stability .
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